7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, typically starting with the preparation of the quinazolinone core. The piperazine moiety is then introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, 7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can be used as a probe to study the function of specific enzymes or receptors. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine
The presence of the piperazine moiety suggests that it could interact with neurotransmitter receptors, making it a candidate for the development of drugs targeting neurological disorders .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved mechanical strength or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The quinazolinone core can interact with enzymes, inhibiting their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-{6-[4-(4-Fluorophenyl)-1-piperazinyl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- 7-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Uniqueness
The uniqueness of 7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its specific combination of functional groups. The presence of the cyclohexyl group on the piperazine moiety and the sulfanylidene group on the quinazolinone core provides unique chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c28-21(26-11-9-25(10-12-26)16-5-2-1-3-6-16)7-4-8-27-22(29)17-13-19-20(31-15-30-19)14-18(17)24-23(27)32/h13-14,16H,1-12,15H2,(H,24,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTWPUSTEZCKLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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